

# commercial availability of 2-(Oxazol-4-YL)ethan-1-amine tfa salt

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## Compound of Interest

Compound Name: 2-(Oxazol-4-YL)ethan-1-amine tfa

Cat. No.: B2354665

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An In-Depth Technical Guide to **2-(Oxazol-4-YL)ethan-1-amine TFA** Salt for Researchers and Drug Development Professionals

## Introduction

2-(Oxazol-4-YL)ethan-1-amine trifluoroacetate (TFA) salt is a chemical compound featuring a core oxazole heterocycle. The oxazole ring is a five-membered aromatic structure containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various natural products and its ability to serve as a versatile pharmacophore. Oxazole derivatives have been extensively studied and have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.<sup>[1]</sup> Their planar structure and capacity for hydrogen bonding and other molecular interactions make them valuable for designing targeted therapeutic agents. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, potential synthesis, and applications of **2-(Oxazol-4-YL)ethan-1-amine TFA** salt for professionals in the field of drug development.

## Commercial Availability and Physicochemical Properties

**2-(Oxazol-4-YL)ethan-1-amine TFA** salt is available from commercial suppliers, facilitating its acquisition for research purposes. The trifluoroacetate salt form often enhances the stability and solubility of amine-containing compounds.

Table 1: Commercial Availability

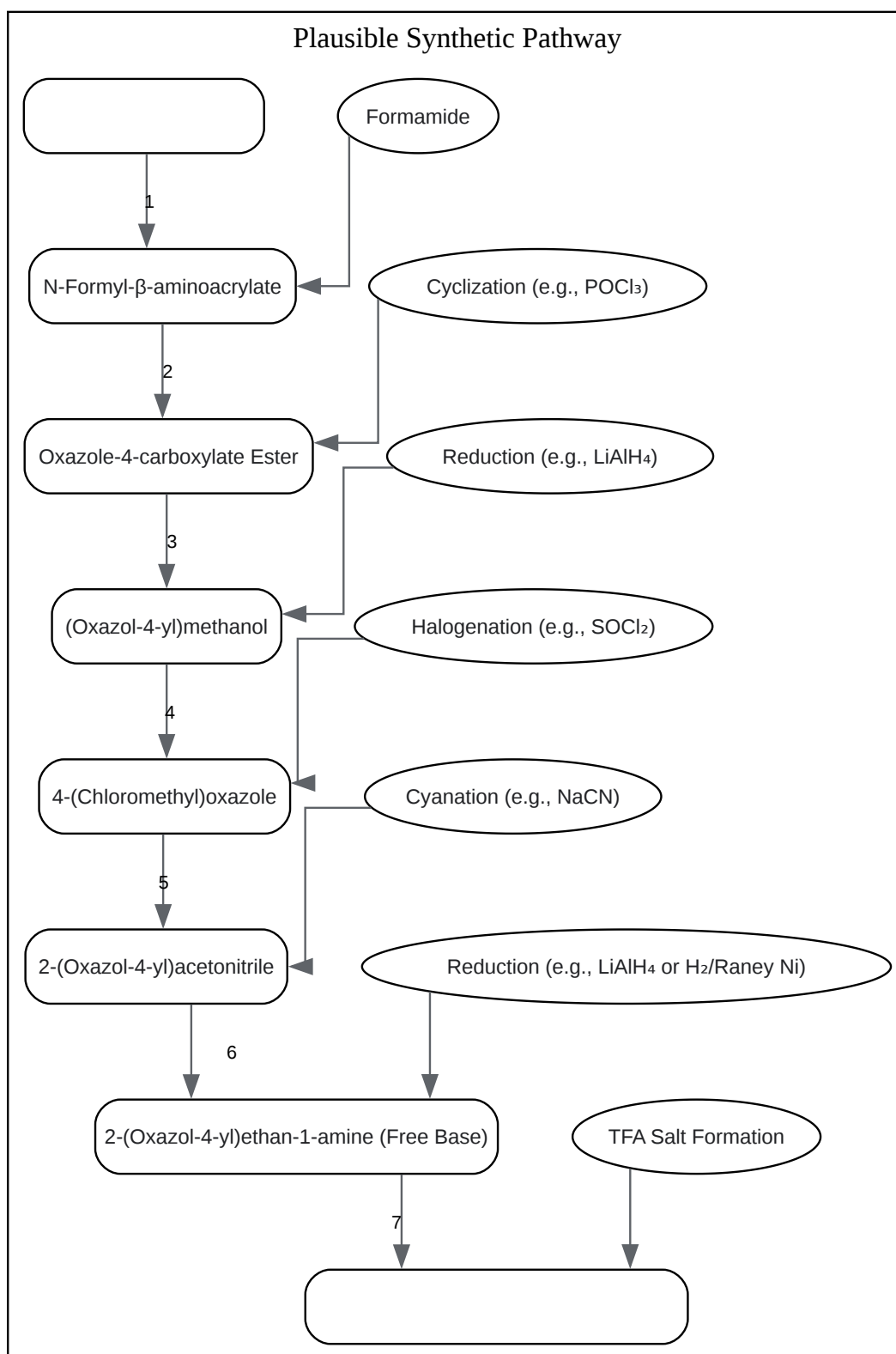
Supplier	CAS Number	Purity	Physical Form	Storage Temperature
Sigma-Aldrich	2411246-11-0	95%	Solid	2-8°C

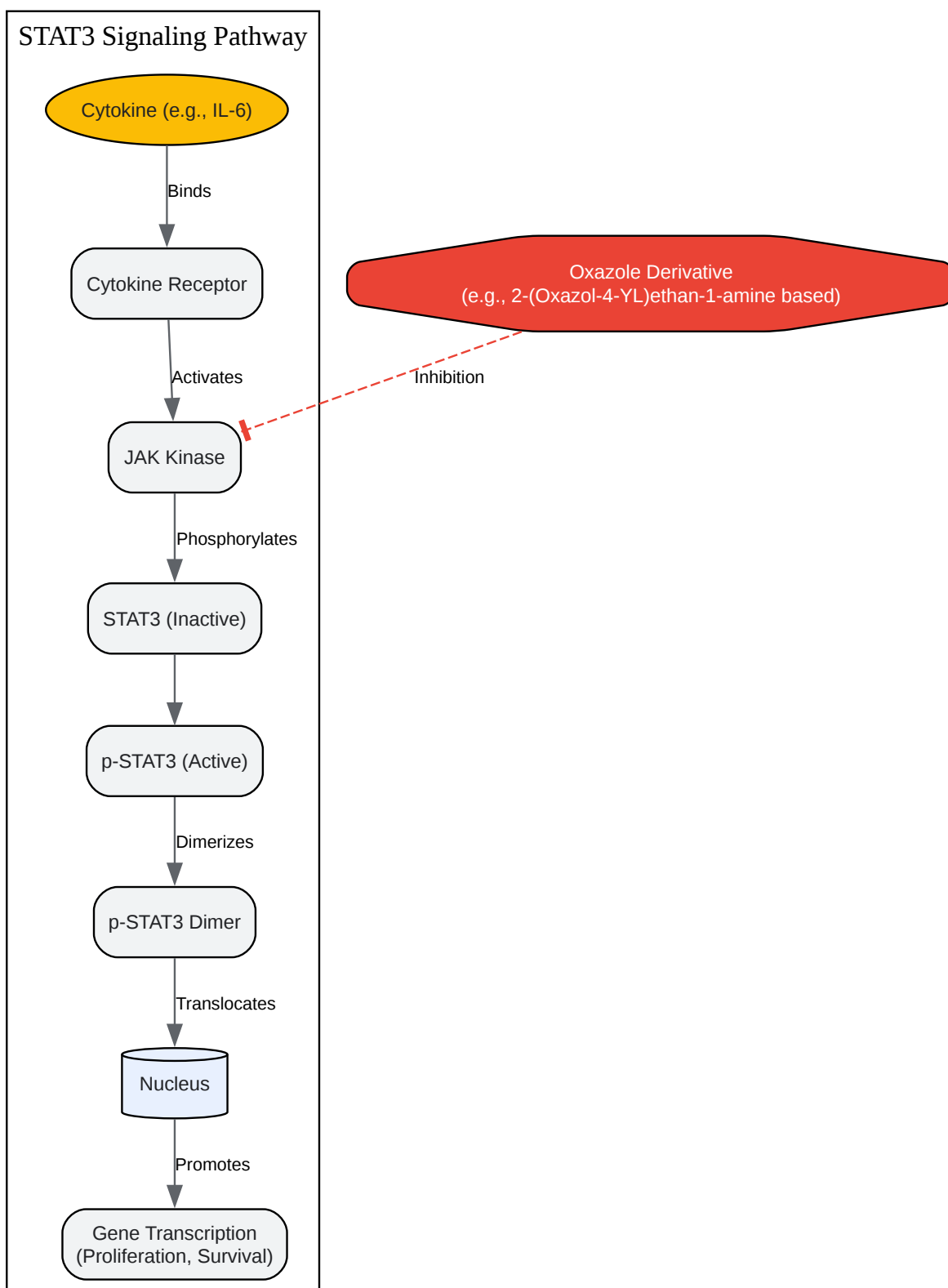
Table 2: Physicochemical Properties

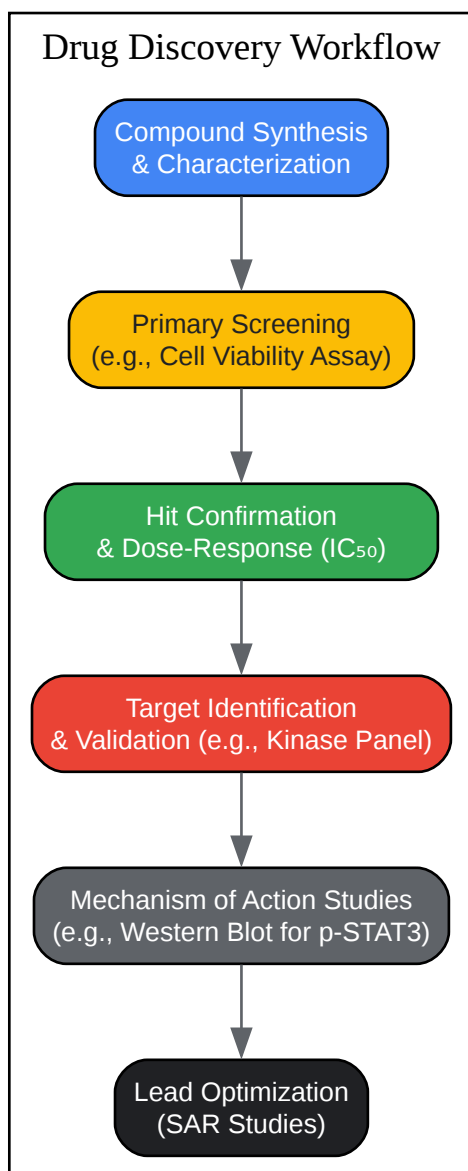
Property	Value	Reference
IUPAC Name	2-(oxazol-4-yl)ethan-1-amine 2,2,2-trifluoroacetate	[2]
Molecular Formula	C <sub>7</sub> H <sub>9</sub> F <sub>3</sub> N <sub>2</sub> O <sub>3</sub>	[3]
Molecular Weight	226.16 g/mol	[2]
InChI Key	ZSLRTJKQOSECSH- UHFFFAOYSA-N	[2]

## Synthesis and Characterization

While a specific published synthesis for 2-(Oxazol-4-YL)ethan-1-amine is not readily available, a plausible synthetic route can be proposed based on established oxazole synthesis methodologies. A common approach involves the reaction of a  $\beta$ -keto ester with an amide, followed by cyclization and subsequent functional group manipulations.







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## References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(OXAZOL-4-YL)ETHAN-1-AMINE TFA | 2411246-11-0 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
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